molecular formula C17H16N2O5S2 B3560911 2-(4-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

2-(4-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B3560911
M. Wt: 392.5 g/mol
InChI Key: NZIQDSJWGNAYTL-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenol and an appropriate leaving group.

    Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent such as acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the methylsulfonyl group.

    2-(4-methoxyphenoxy)-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Contains a chloro group instead of the methylsulfonyl group.

Uniqueness

The presence of the methylsulfonyl group in 2-(4-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide may confer unique properties such as increased solubility, altered reactivity, or enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-23-11-3-5-12(6-4-11)24-10-16(20)19-17-18-14-8-7-13(26(2,21)22)9-15(14)25-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIQDSJWGNAYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
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2-(4-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
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2-(4-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
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2-(4-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 5
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2-(4-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 6
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2-(4-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

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